molecular formula C13H7ClF6N6O3 B3042613 Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 648427-12-7

Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B3042613
CAS No.: 648427-12-7
M. Wt: 444.67 g/mol
InChI Key: YNKHAPYZQHUATC-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H7ClF6N6O3 and its molecular weight is 444.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a complex pyrimidine derivative with significant potential in medicinal chemistry. This compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections will delve into its biological activity, mechanisms, and relevant case studies.

  • Molecular Formula : C13H7ClF6N6O3
  • Molecular Weight : 444.68 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including the compound . Research indicates that similar compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions have demonstrated IC50 values ranging from 0.87 to 12.91 µM in MCF-7 breast cancer cells, significantly outperforming standard treatments like 5-Fluorouracil (5-FU) .

Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Comparison to 5-FU
Compound AMCF-70.87Better
Compound BMDA-MB-2311.75Better
5-FUMCF-717.02Baseline

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar pyrimidine derivatives have shown promising results against bacterial strains, suggesting that this compound may exhibit similar effects. In vitro studies indicate that certain derivatives can disrupt biofilm formation and inhibit quorum sensing in pathogenic bacteria .

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Inhibition of Enzymatic Pathways : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells by activating caspases, which are critical for programmed cell death .
  • Disruption of Cellular Communication : The antimicrobial activity is partly attributed to the disruption of signaling pathways in bacteria, which is essential for biofilm formation and virulence .

Case Study 1: Anticancer Efficacy

A study published in MDPI demonstrated that a series of pyrimidine derivatives, including those similar to this compound, showed significant growth inhibition against various cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of pyrimidine derivatives revealed that they effectively inhibited biofilm formation by pathogenic bacteria at sub-MIC concentrations. This study confirmed the ability of these compounds to reduce violacein production in Chromobacterium violaceum, a model organism for studying quorum sensing .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 12 µM in MCF-7MDPI
AntimicrobialInhibition of biofilm formationPMC
Quorum SensingReduction in violacein productionPMC

Properties

IUPAC Name

methyl 2-[2-[2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF6N6O3/c1-29-9(28)5-3-22-11(24-7(5)13(18,19)20)26-25-8(27)4-2-21-10(14)23-6(4)12(15,16)17/h2-3H,1H3,(H,25,27)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKHAPYZQHUATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C(F)(F)F)NNC(=O)C2=CN=C(N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF6N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.